Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate
Description
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is an α-keto ester derivative characterized by a brominated and methyl-substituted aromatic ring. The α-keto ester moiety (-COCOOR) is a key functional group that enables participation in diverse reactions, including nucleophilic additions and condensations, making it valuable in synthesizing heterocycles and bioactive molecules .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)8-5-4-7(2)6-9(8)12/h4-6H,3H2,1-2H3 |
InChI Key |
BNOAFMSDNCUXGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate typically involves the bromination of 4-methylphenyl acetate followed by esterification. One common method is to start with 4-methylphenyl acetate, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-4-methylphenyl acetate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 2-hydroxy-4-methylphenyl acetate, 2-amino-4-methylphenyl acetate, etc.
Reduction: Ethyl 2-(2-bromo-4-methylphenyl)-2-hydroxyacetate.
Oxidation: Ethyl 2-(2-bromo-4-carboxyphenyl)-2-oxoacetate.
Scientific Research Applications
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate depends on its specific application. In chemical reactions, the bromine atom and carbonyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
The molecular formula of Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is C₁₁H₁₁BrO₃ , with a molecular weight of 283.11 g/mol . Key structural features include:
- Ortho-bromo substituent : Enhances electrophilicity and steric hindrance.
- Para-methyl group : Provides electron-donating effects, modulating aromatic ring reactivity.
- Ethyl ester group : Influences solubility and metabolic stability.
The compound’s SMILES string (CCOC(=O)C(=O)C1=C(C=C(C=C1)C)Br) and InChIKey (OAMWQQJVCLXRAU-UHFFFAOYSA-N) highlight its unique substitution pattern .
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Substituent positions profoundly impact physicochemical and biological properties:
Ester Group Variations
The ester moiety (ethyl vs. methyl) influences solubility and pharmacokinetics:
Biological Activity
Ethyl 2-(2-bromo-4-methylphenyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H9BrO3
- CAS Number : 609-12-1
- Molecular Weight : 273.08 g/mol
The compound contains a bromo substituent on the phenyl ring, which is known to influence its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions. For instance, it has been shown to interact with enzymes that play roles in the metabolism of xenobiotics and endogenous compounds.
- Receptor Binding : The structural characteristics allow it to bind to various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
- Antiviral Activity : Similar compounds have been investigated for their antiviral properties, particularly against HIV and other viral pathogens. The presence of the bromo group enhances the lipophilicity of the molecule, which may improve its membrane permeability and bioactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Antiviral Activity
A study focusing on the synthesis of related compounds highlighted their potential as HIV entry inhibitors. Modifications in the phenyl ring structure led to variations in antiviral potency. For example, compounds with halogen substitutions showed improved interaction with viral proteins, suggesting that this compound could exhibit similar effects .
Enzyme Inhibition Studies
Research into enzyme inhibition revealed that derivatives of this compound could serve as effective inhibitors for various metabolic enzymes. The bromine atom plays a crucial role in enhancing binding affinity due to its electronegative nature .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
